(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Overview
Description
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a naturally occurring compound found in the seeds of sorghum (Sorghum bicolor). It is a yellow crystalline solid with notable antioxidant and anti-inflammatory properties. This compound is a polyphenolic compound, characterized by multiple hydroxyl (-OH) functional groups, which contribute to its biological activities .
Mechanism of Action
Target of Action
Sorghumol, a compound found in sorghum, primarily targets the Hydroxycinnamoyltransferase (HCT) enzyme . This enzyme participates in an early step of the phenylpropanoid pathway, which is crucial for the biosynthesis of monolignols, coniferyl alcohol, and sinapyl alcohol . These monolignols are essential components of lignin, a major structural and protective component of plant cell walls .
Mode of Action
The mode of action of Sorghumol involves its interaction with the Hydroxycinnamoyltransferase enzyme. The crystal structures of this enzyme in its apo-form and ternary complex with shikimate and p-coumaroyl-CoA reveal the roles of threonine-36, serine-38, tyrosine-40, histidine-162, arginine-371, and threonine-384 in catalysis and specificity . During this interaction, p-coumaroyl-CoA is converted to its product during crystal soaking .
Biochemical Pathways
Sorghumol affects the phenylpropanoid pathway, which is responsible for the biosynthesis of monolignols . These monolignols are then polymerized to form lignin, a major component of plant cell walls . The specific composition of lignin subunits varies among species, tissues, and developmental stages .
Pharmacokinetics
It is known that sorghumol is a part of the plant’s defense mechanism, and its production can be induced under certain environmental conditions .
Result of Action
The action of Sorghumol results in the production of lignin, which provides structural integrity and protection to plant cell walls . This contributes to the plant’s ability to withstand various environmental stresses, making sorghum a resilient crop .
Action Environment
The action, efficacy, and stability of Sorghumol are influenced by various environmental factors. Sorghum, the plant from which Sorghumol is derived, is known for its resilience to harsh environmental conditions, including drought and high temperatures . This suggests that the production and action of Sorghumol may be enhanced under stress conditions, contributing to the plant’s overall resilience .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol can be extracted from sorghum seeds using solvent extraction methods. A common approach involves using ethanol as a solvent to extract sorghumol from the seeds. The process typically includes the following steps:
Grinding: The sorghum seeds are ground into a fine powder.
Extraction: The powder is mixed with ethanol and subjected to continuous stirring.
Filtration: The mixture is filtered to remove solid residues.
Evaporation: The solvent is evaporated to obtain crude sorghumol.
Purification: The crude extract is purified using crystallization techniques to obtain pure sorghumol.
Industrial Production Methods: Industrial production of sorghumol involves large-scale extraction using similar solvent-based methods. Advanced techniques such as supercritical fluid extraction may also be employed to enhance yield and purity. The industrial process ensures consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction of sorghumol can lead to the formation of dihydro derivatives.
Substitution: this compound can participate in substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Esterified or alkylated sorghumol derivatives.
Scientific Research Applications
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol has diverse applications in scientific research:
Chemistry: this compound is studied for its antioxidant properties and potential as a natural preservative in food and cosmetic industries.
Biology: Research focuses on its anti-inflammatory and anti-cancer activities, exploring its role in inhibiting the growth of cancer cells and reducing inflammation.
Medicine: this compound is investigated for its potential therapeutic effects in treating diseases such as diabetes, cancer, and cardiovascular disorders.
Industry: this compound is used in the development of bio-based materials and as an additive in food products for its health benefits .
Comparison with Similar Compounds
Friedelin: A triterpenoid with anti-inflammatory and anti-cancer properties.
Epifriedelanol: Another triterpenoid known for its antioxidant activity.
Stearic Acid: A fatty acid with various industrial applications.
Uniqueness of (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol: this compound stands out due to its multiple hydroxyl groups, which enhance its antioxidant capacity. Its presence in sorghum seeds makes it a readily available and sustainable source of bioactive compounds. Additionally, sorghumol’s potential therapeutic effects in various diseases highlight its significance in scientific research and industrial applications .
Biological Activity
The compound (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a complex polycyclic compound with significant biological activity. Its structural complexity and presence of multiple methyl groups contribute to its unique properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of cyclopenta[a]chrysenes and features a tetradecahydro structure. The stereochemistry is defined by multiple chiral centers which may influence its biological interactions. The molecular formula is represented as .
Key Structural Features
- Tetradecahydro structure : Provides stability and potential lipophilicity.
- Multiple methyl groups : May enhance hydrophobic interactions with biological membranes.
- Hydroxyl group : Imparts potential for hydrogen bonding and reactivity.
Antioxidant Activity
Research has demonstrated that compounds related to cyclopenta[a]chrysenes exhibit notable antioxidant properties. For instance:
- In a study involving various derivatives of lupeol (related to the target compound), significant antioxidant activity was observed with concentration-dependent efficacy. The IC50 values for antioxidant activity were recorded against DPPH and ABTS radicals .
Compound | IC50 (DPPH) μg/mL | IC50 (ABTS) μg/mL |
---|---|---|
Lupeol | 76 | 62 |
Compound IX | 90 | Not specified |
Enzyme Inhibition
The compound has been tested for its inhibitory effects on key enzymes associated with various diseases:
- Cholinesterase Inhibition : It exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:
Compound | IC50 (AChE) μg/mL | IC50 (BChE) μg/mL |
---|---|---|
Compound IX | 90 | Not specified |
Compound XII | 55 | 60 |
These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer’s .
Antidiabetic Activity
The antidiabetic potential of similar compounds has been explored through in vitro studies. The inhibition of α-amylase and α-glucosidase was evaluated:
- The results indicated that these compounds could effectively reduce glucose absorption by inhibiting carbohydrate-digesting enzymes.
Study on Grewia optiva Extracts
A detailed investigation into the extracts from Grewia optiva revealed the isolation of several compounds including the target compound. The study assessed their bio-potency via molecular docking studies and in vitro assays:
- Findings : Compounds exhibited varying degrees of antidiabetic and antioxidant activities with some showing significant enzyme inhibition rates .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in metabolic pathways:
- These studies suggest that the structural features of the compound facilitate strong interactions with active sites of enzymes like AChE and α-glucosidase.
Properties
IUPAC Name |
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22-,23+,24+,25+,27-,28+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYANPOOORUCFJ-RLUCXGOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Sorghumol against cancer cells?
A1: Research suggests that Sorghumol exhibits anticancer activity primarily by targeting the m-TOR/PI3K/AKT signaling pathway. [] This pathway is frequently dysregulated in cancer, contributing to uncontrolled cell growth and survival. Sorghumol inhibits the phosphorylation of key proteins within this pathway (p-mTOR, p-PI3K, and p-AKT), ultimately leading to decreased proliferation and increased apoptosis (programmed cell death) in cancer cells. [] Additionally, Sorghumol induces G2/M cell cycle arrest, further inhibiting cancer cell proliferation. []
Q2: What is the chemical structure of Sorghumol?
A2: Sorghumol (also known as 21-epi-isoarborinol) is a pentacyclic triterpenoid. [] While its exact molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure has been elucidated through spectroscopic methods, including mass spectrometry and 1H NMR. [] Studies comparing it to other migrated hopanes, specifically its epimer, isoarborinol, have been crucial in determining its stereochemistry. []
Q3: In which plant species has Sorghumol been identified?
A3: Sorghumol has been isolated from several plant species, including:
- Sorghum bicolor: This was the plant from which Sorghumol was initially identified and characterized. []
- Anoectochilus roxburghii: This orchid species yielded Sorghumol alongside novel acyl esters. [, ]
- Kirganelia reticulata: This plant is another source of Sorghumol, highlighting its presence in diverse botanical families. []
- Anoectochilus moulmeinensis, Anoectochilus chapaensis: These orchid species have also been identified as sources of Sorghumol. [, ]
- Artemisia anomala S. Moore: This plant represents another genus from which Sorghumol has been isolated. []
Q4: Are there any known analytical methods for detecting and quantifying Sorghumol?
A4: Although specific analytical techniques for quantifying Sorghumol are not detailed in the provided abstracts, various chromatographic and spectroscopic methods are likely employed. These may include:
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are commonly used for separating and identifying triterpenoids like Sorghumol. []
- Mass Spectrometry (MS): This method helps determine the molecular weight and fragmentation pattern, providing structural information. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and other NMR techniques provide detailed information about the compound's structure, including the arrangement of atoms and stereochemistry. [, , ]
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